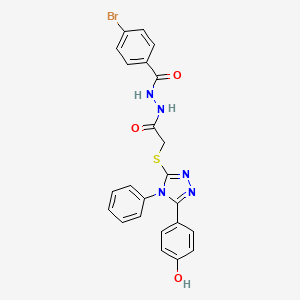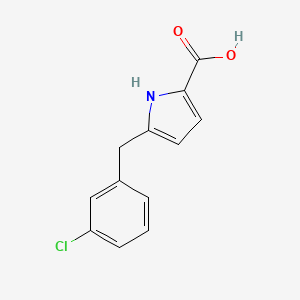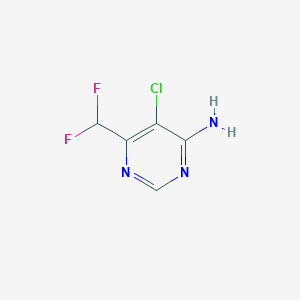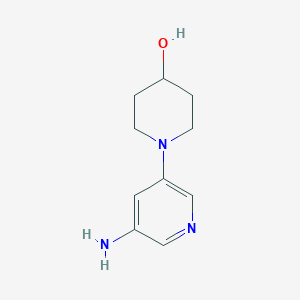
2,4-Difluoronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoronicotinamide is a chemical compound with the molecular formula C6H4F2N2O. It is a derivative of nicotinamide, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 4 positions. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the direct fluorination of nicotinamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve multi-step synthesis starting from commercially available precursors. The steps include halogenation, amide formation, and subsequent purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to control the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.
Reduction: Reduction reactions can convert it to fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine and nicotinic acid derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2,4-Difluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The pathways involved include those related to metabolic processes and signal transduction.
Comparación Con Compuestos Similares
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylmethanamine
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-Difluoronicotinamide is unique due to its amide functional group attached to the fluorinated pyridine ring. This structural difference imparts distinct chemical reactivity and biological activity, making it more suitable for specific applications in medicinal chemistry and enzyme inhibition studies.
Propiedades
Fórmula molecular |
C6H4F2N2O |
|---|---|
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
Clave InChI |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


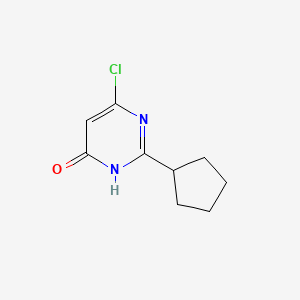
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
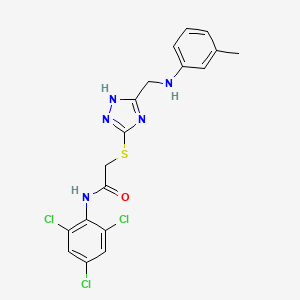
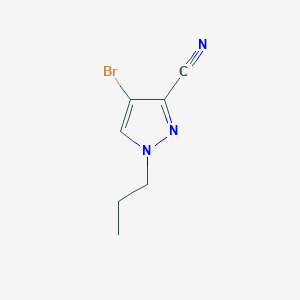
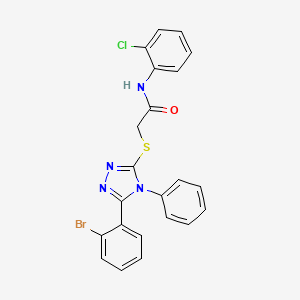
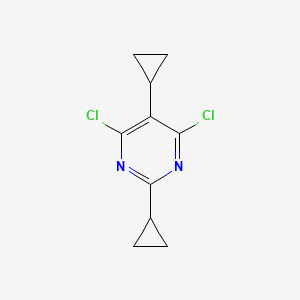

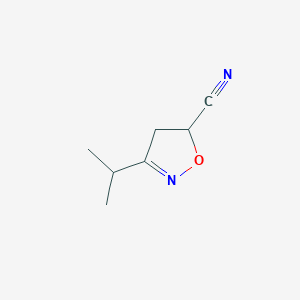
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

